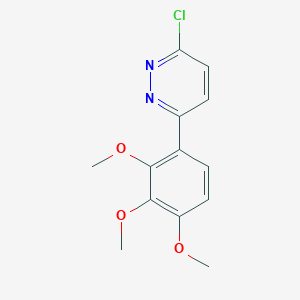
3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine
Overview
Description
Scientific Research Applications
Chemical Structure and Theoretical Studies Pyridazine derivatives, including those structurally related to 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine, have been the focus of research due to their significant biological properties. Studies have involved synthesis, crystal structure characterization, and density functional theory (DFT) calculations to understand their molecular properties and interactions. For instance, triazole pyridazine derivatives have been synthesized and characterized, with DFT calculations employed to determine molecular parameters like HOMO-LUMO energy levels and interaction energies (Sallam et al., 2021)(Sallam et al., 2021).
Biological and Pharmacological Potential Various pyridazine derivatives have been explored for their potential in pharmacology and medicine. Some derivatives have shown promise in areas like anti-inflammatory, neuroprotective, and anticonvulsant activities. For example, a study explored the synthesis of pyrazolo[3,4-d]pyridazine derivatives bearing 3,4,5-trimethoxyphenyl and evaluated their anti-inflammatory and neuroprotective activities (Bhat et al., 2017)(Bhat et al., 2017).
Material Science and Corrosion Inhibition In the field of materials science, pyridazine derivatives are studied for their surface protection and corrosion inhibition properties. For instance, certain 3-chloropyridazine derivatives have been tested for their efficacy in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions (Olasunkanmi et al., 2018)(Olasunkanmi et al., 2018).
Agricultural Applications Pyridazine derivatives, including those similar to this compound, have applications in agriculture as well. They are used as molluscicidal, insecticidal, herbicidal agents, and plant growth regulators. A study highlighted the synthesis and structure elucidation of a pyridazine derivative and its docking study against the fungus Fusarium oxysporum (Sallam et al., 2022)(Sallam et al., 2022).
Mechanism of Action
Target of Action
Pyridazine derivatives, which include “3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine”, have been found to exhibit a wide range of pharmacological activities
Mode of Action
Pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways might be affected. Pyridazine derivatives have been shown to interact with a variety of biological targets and physiological effects .
Result of Action
Similar compounds have been found to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit Taq polymerase and telomerase, which are crucial for DNA replication and maintenance . Additionally, it triggers caspase activation, which is involved in the process of apoptosis . The compound also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation, impacting cell signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of ERKs phosphorylation affects the MAPK/ERK pathway, which is essential for cell division, differentiation, and survival . Furthermore, its role in caspase activation suggests that it can induce apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of Taq polymerase and telomerase is likely due to direct binding interactions . Additionally, the compound’s ability to down-regulate ERK2 protein and inhibit ERKs phosphorylation indicates that it may interfere with the signaling pathways that regulate these proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of specific enzymes and proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been noted, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its influence on the overall metabolic network . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can impact its efficacy and potential side effects . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
properties
IUPAC Name |
3-chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-17-10-6-4-8(12(18-2)13(10)19-3)9-5-7-11(14)16-15-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXAJPFLNGYDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NN=C(C=C2)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250505 | |
| Record name | 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105194-62-4 | |
| Record name | 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



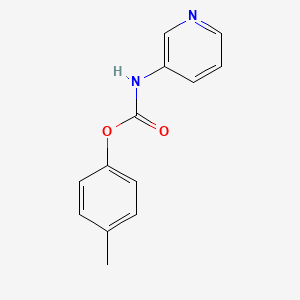
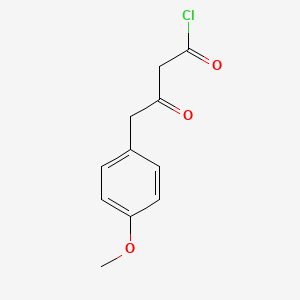
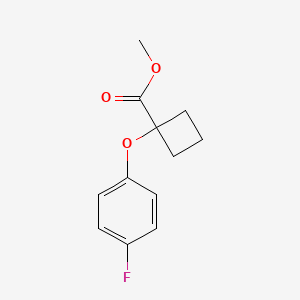
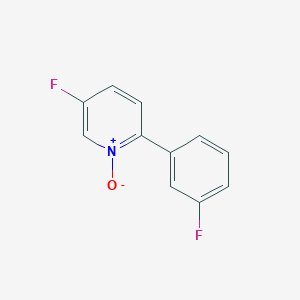

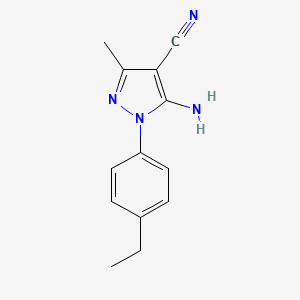
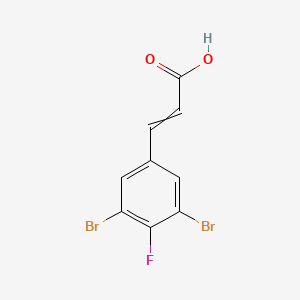
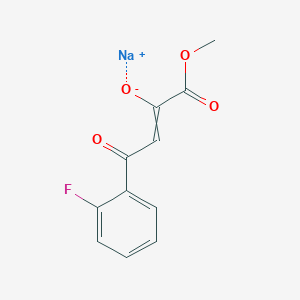
![(8R,13S,14S,17R)-17-Acetyl-17-hydroxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1415209.png)
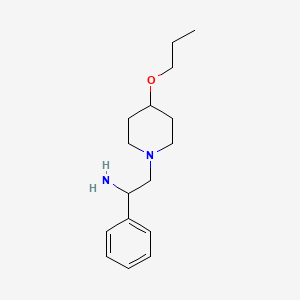
![{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1415212.png)

![[(2-Bromo-5-fluorophenyl)methyl]dimethylamine](/img/structure/B1415217.png)
methylamine](/img/structure/B1415220.png)